molecular formula C15H21NO4S B2900507 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1235315-35-1

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Número de catálogo B2900507
Número CAS: 1235315-35-1
Peso molecular: 311.4
Clave InChI: MQDPXYKHWJBRQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Mecanismo De Acción

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (cell death) in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has minimal toxicity. This compound has also been found to have anti-inflammatory effects, which may contribute to its efficacy in cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, this compound may have limited efficacy in cancers that do not rely on BTK signaling. Another limitation is the potential for drug resistance to develop over time, which may require the development of combination therapies to overcome.

Direcciones Futuras

Future research on N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide may focus on optimizing its pharmacokinetic properties and developing combination therapies to enhance its efficacy. Additionally, further studies may investigate the potential of this compound in other disease areas, such as autoimmune disorders and inflammatory diseases.
Conclusion
This compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. Future research may shed light on its potential in other disease areas and help to optimize its therapeutic value.

Métodos De Síntesis

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of 3-(4-methoxyphenyl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine to produce this compound.

Aplicaciones Científicas De Investigación

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-methoxyphenyl)propanamide has been studied extensively for its potential as a treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. This compound has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Propiedades

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-20-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-21(18,19)11-13/h2-3,5-6,13H,4,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPXYKHWJBRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.